molecular formula C13H15NO3 B13383365 (4R,5S)-4-Methyl-5-phenyl-3-propanoyl-oxazolidin-2-one

(4R,5S)-4-Methyl-5-phenyl-3-propanoyl-oxazolidin-2-one

Cat. No.: B13383365
M. Wt: 233.26 g/mol
InChI Key: ZMRFZBKROHCLIL-UHFFFAOYSA-N
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Description

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is an organic compound belonging to the oxazolidinone class. This compound is characterized by its chiral centers at the 4th and 5th positions, which contribute to its stereochemistry. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method involves reacting cycloanhydride with alcohol through an enantioselective ring-opening reaction using a 9-sulfonamide epiquinine catalyst . The reaction conditions often require controlled temperatures and specific solvents to achieve high stereoselectivity.

Industrial Production Methods

Industrial production of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and chromatography techniques to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Studied for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation. The inhibition of protein synthesis ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a similar structure.

Uniqueness

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is unique due to its specific stereochemistry, which can influence its biological activity and selectivity

Properties

IUPAC Name

4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFZBKROHCLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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